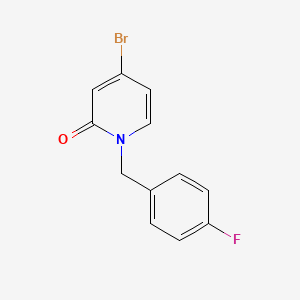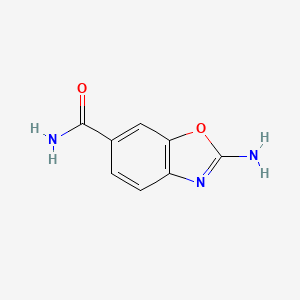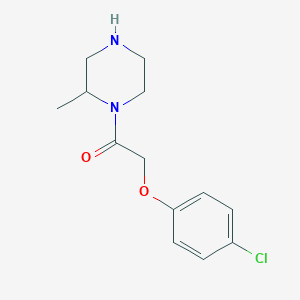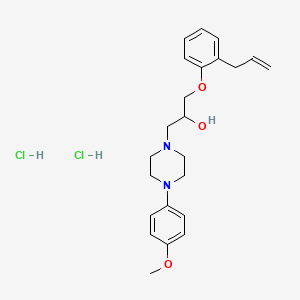
1-(2-Allylphenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds typically involves multi-step chemical reactions starting from basic aromatic substrates. For instance, the synthesis of 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride involves acetylation, reaction with piperazine, and subsequent deacetylation to obtain the target product, with a yield over 56.9% (Wang Xiao-shan, 2011). Although not directly addressing the synthesis of 1-(2-Allylphenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride, these methods provide insight into the synthesis strategies that could be adapted for its production.
Molecular Structure Analysis
Molecular structure and binding mechanisms of similar compounds are often determined using techniques such as time-dependent density functional theory (TDDFT) calculations, X-ray crystallography, and molecular docking. For example, the structure of (S)-1-((1H-benzo[d][1,2,3]triazol-1-yl)oxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol was elucidated, providing insights into the conformational preferences and electronic properties relevant for binding to biological targets (W. Xu et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving 1-(2-Allylphenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride and its analogs typically include interactions with biological targets, showcasing its potential in medicinal chemistry. For example, compounds with similar structures have been investigated for their antidepressant and antianxiety activities through various pharmacological evaluations (J. Kumar et al., 2017).
Physical Properties Analysis
The physical properties of compounds similar to 1-(2-Allylphenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride, such as solubility, melting point, and stability, are crucial for their pharmacological application. These properties are often determined through experimental studies, such as differential scanning calorimetry (DSC) and solubility tests, to assess their pharmaceutical formulation potential.
Chemical Properties Analysis
The chemical properties, including reactivity, stability under various conditions, and interaction with other chemical entities, are vital for understanding the compound's behavior in biological systems. NMR studies, such as those conducted on (+/-)-1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine dihydrochloride salt, provide comprehensive insights into the chemical environment and structural integrity of similar compounds (Bing‐Yi Qin et al., 2005).
Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis and Derivative Development
- A paper by Narsaiah and Nagaiah (2010) discusses an efficient asymmetric synthesis method for a related compound, highlighting advancements in chemical synthesis techniques (Narsaiah & Nagaiah, 2010).
Pharmacological Properties and Receptor Affinity
- Martínez et al. (2001) synthesized derivatives of a similar compound, aiming to develop new antidepressant drugs with dual activity at 5-HT1A serotonin receptors and serotonin transporters. This indicates its potential therapeutic application in depression (Martínez et al., 2001).
- Marona et al. (2011) investigated 1,4-substituted piperazine derivatives, including compounds closely related to the one , for their affinity toward alpha 1- and alpha 2-adrenoceptors. This research suggests possible applications in cardiovascular diseases (Marona et al., 2011).
Structural Analysis and Binding Mechanisms
- A study by Xu et al. (2016) conducted a structural analysis of a similar arylpiperazine derivative, elucidating its binding mechanism with α1A-adrenoceptors. This contributes to understanding the molecular interactions and potential drug design (Xu et al., 2016).
Cardiovascular and Antiarrhythmic Effects
- Malawska et al. (2005) synthesized pyrrolidin-2-one derivatives, including similar compounds, and tested their cardiovascular effects. This research indicates potential application in treating arrhythmias and hypertension (Malawska et al., 2005).
Antitumor Activity and Drug Design
- Hakobyan et al. (2020) explored the synthesis of piperazine-based tertiary amino alcohols and their dihydrochlorides for potential antitumor activity. This suggests a possible application in cancer therapy (Hakobyan et al., 2020).
Antidepressant and Antipsychotic Potential
- Research by Bhosale et al. (2014) designed and synthesized biphenyl moiety linked with aryl piperazine, including compounds structurally similar to the one , assessing their antipsychotic activity. This points towards potential use in psychiatric medication (Bhosale et al., 2014).
Eigenschaften
IUPAC Name |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(2-prop-2-enylphenoxy)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3.2ClH/c1-3-6-19-7-4-5-8-23(19)28-18-21(26)17-24-13-15-25(16-14-24)20-9-11-22(27-2)12-10-20;;/h3-5,7-12,21,26H,1,6,13-18H2,2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMZPGRNOHOUEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=CC=CC=C3CC=C)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Allylphenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

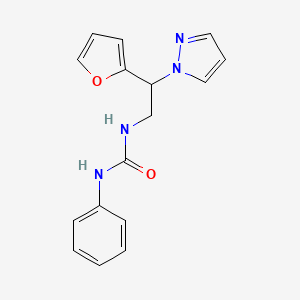


![Methyl ({5-[3-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate](/img/structure/B2498318.png)
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide](/img/structure/B2498319.png)
![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2498321.png)
![7-Methylspiro[1,2-dihydroindene-3,2'-oxirane]](/img/structure/B2498322.png)
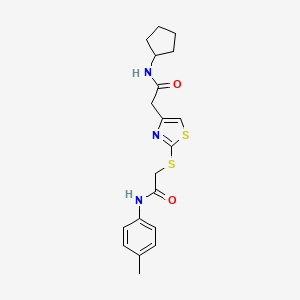
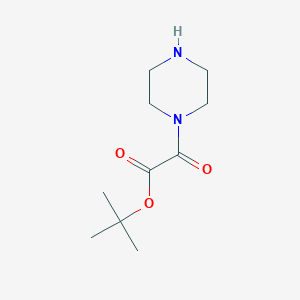
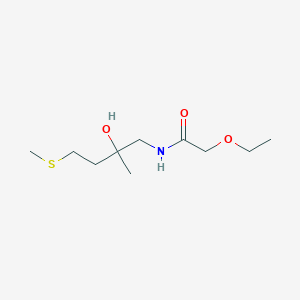
![2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2498327.png)
